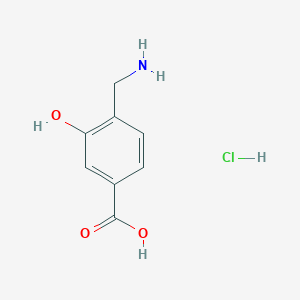

4-(Aminomethyl)-3-hydroxybenzoic acid;hydrochloride

Descripción

4-(Aminomethyl)-3-hydroxybenzoic acid;hydrochloride is a chemical compound that features both an amino group and a hydroxyl group attached to a benzene ring. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Propiedades

IUPAC Name |

4-(aminomethyl)-3-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c9-4-6-2-1-5(8(11)12)3-7(6)10;/h1-3,10H,4,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSHGQYANMLUJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-hydroxybenzoic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with 3-hydroxybenzoic acid.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-(Aminomethyl)-3-hydroxybenzoic acid;hydrochloride may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control the reaction conditions precisely.

Purification Steps: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

4-(Aminomethyl)-3-hydroxybenzoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The amino group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

Oxidation: Produces 4-(Formylmethyl)-3-hydroxybenzoic acid.

Reduction: Yields 4-(Aminomethyl)-3-hydroxybenzylamine.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of 4-(Aminomethyl)-3-hydroxybenzoic acid; hydrochloride is in peptide synthesis. It serves as an important building block due to its amino and hydroxyl functional groups, which facilitate coupling reactions necessary for forming peptide bonds .

Anticancer Research

Recent studies have highlighted the potential of derivatives of this compound as anticancer agents. For instance, research published in Molecules demonstrated that certain derivatives exhibited selective cytotoxicity against A549 lung cancer cells while sparing non-cancerous Vero cells . The findings suggest that modifications to the structure can enhance anticancer activity, making it a promising scaffold for drug development.

Acetylcholinesterase Inhibition

Another significant application is in the development of acetylcholinesterase inhibitors for treating neurodegenerative diseases such as Alzheimer's disease. Compounds derived from 4-(Aminomethyl)-3-hydroxybenzoic acid; hydrochloride have shown efficacy in inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially alleviating symptoms associated with cognitive decline .

Case Study 1: Antitumor Activity

In a study investigating the anticancer properties of various compounds based on 4-(Aminomethyl)-3-hydroxybenzoic acid; hydrochloride, researchers found that specific derivatives significantly reduced cell viability in A549 cells by over 50%. These compounds were compared to standard chemotherapeutics like doxorubicin and cisplatin, demonstrating comparable or superior efficacy .

| Compound | IC50 (µM) | Cell Type | Notes |

|---|---|---|---|

| Compound 20 | 31.2 | A549 | High selectivity towards cancerous cells |

| Doxorubicin | 25 | A549 | Standard chemotherapeutic |

| Cisplatin | 30 | A549 | Standard chemotherapeutic |

Case Study 2: Neuroprotective Effects

Research focusing on acetylcholinesterase inhibition reported that derivatives of 4-(Aminomethyl)-3-hydroxybenzoic acid; hydrochloride displayed potent inhibitory activity against acetylcholinesterase, with some compounds achieving IC50 values as low as 2.7 µM. This suggests their potential use as therapeutic agents for Alzheimer's disease treatment .

Mecanismo De Acción

The mechanism of action of 4-(Aminomethyl)-3-hydroxybenzoic acid;hydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Protein Interactions: It can form hydrogen bonds and other interactions with proteins, affecting their function.

Pathways: The compound may influence biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparación Con Compuestos Similares

Similar Compounds

4-(Aminomethyl)benzoic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.

3-Hydroxybenzoic acid: Lacks the aminomethyl group, limiting its applications in enzyme inhibition studies.

Aminocaproic acid: Another antifibrinolytic agent but with a different structure and mechanism of action.

Uniqueness

4-(Aminomethyl)-3-hydroxybenzoic acid;hydrochloride stands out due to its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.

Actividad Biológica

4-(Aminomethyl)-3-hydroxybenzoic acid; hydrochloride, also known as 4-amino-3-hydroxybenzoic acid (AHBA), is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

- Chemical Formula: C8H10ClN1O3

- Molar Mass: 195.63 g/mol

- Appearance: White crystalline solid

Biological Activity Overview

AHBA exhibits a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. Its biological effects are primarily attributed to its structural features, which allow it to interact with various biological targets.

Antimicrobial Activity

AHBA has demonstrated antifungal activity against pathogens such as Candida albicans. Studies indicate that it inhibits the growth of these fungi by binding to specific cell surface receptors, leading to cell detachment and death .

Table 1: Antimicrobial Activity of AHBA

| Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Inhibition | |

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Weak |

Antioxidant Properties

AHBA also acts as an antioxidant. It has been shown to scavenge free radicals, which contributes to its potential protective effects against oxidative stress-related diseases .

Table 2: Antioxidant Activity Assays

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | Effective | |

| ABTS Radical Cation | Strong activity | |

| Ferric Reducing Antioxidant Power (FRAP) | Moderate |

The biological activity of AHBA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : AHBA inhibits various enzymes that are crucial for pathogen survival and proliferation, including lipoxygenases involved in inflammatory pathways .

- Estrogenic Activity : Research indicates that AHBA exhibits weak estrogenic activity, which may stimulate the growth of certain cancer cell lines, particularly breast cancer cells. This suggests a dual role where it could potentially act as both a therapeutic agent and a risk factor depending on dosage and context .

- Protein Interaction : In silico studies have shown that AHBA can bind effectively to proteins involved in cellular signaling and metabolism, enhancing its potential as a drug candidate .

Case Studies

Several case studies highlight the therapeutic potential of AHBA:

- Case Study 1 : A study evaluated the effects of AHBA on human foreskin fibroblasts, revealing significant activation of the proteasome and autophagy pathways, suggesting its role in promoting cellular health and longevity .

- Case Study 2 : In a clinical trial assessing the compound's effects on cancer cells, AHBA demonstrated cytotoxic effects at concentrations that did not induce significant toxicity in normal cells, indicating a favorable therapeutic index .

Q & A

Q. Basic Research Focus

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (90:10) mobile phase; retention time ~6.2 min .

- Titrimetry : Non-aqueous potentiometric titration with 0.1M HClO₄ in glacial acetic acid quantifies free amine content .

- Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C: 45.2%, H: 4.8%, N: 6.3%) .

Q. Advanced Research Focus

- Degradation pathways : Hydrolysis of the aminomethyl group in humid conditions generates 3-hydroxybenzoic acid (confirmed via LC-MS) .

- Storage protocols : Store in airtight containers under nitrogen at 4°C; desiccants (e.g., silica gel) prevent hydrate formation .

- Stability-indicating assays : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking degradation peaks .

What strategies resolve contradictions in hazard classifications between safety data sheets?

Q. Basic Research Focus

- Contextual analysis : OSHA classifications (non-hazardous ) vs. GHS (skin/eye irritation ) reflect differing regulatory frameworks.

- Risk mitigation : Use fume hoods for powder handling and PPE (nitrile gloves, goggles) regardless of classification .

How can the compound’s interactions with metal ions in biological assays be minimized?

Q. Advanced Research Focus

- Chelation effects : The hydroxyl and carboxylic acid groups bind divalent cations (e.g., Ca²⁺, Mg²⁺), altering bioavailability.

- Methodology : Add EDTA (1–5 mM) to buffer systems or use metal-free assay platforms (e.g., quartz cuvettes) .

What advanced techniques characterize its solid-state polymorphism?

Q. Advanced Research Focus

- PXRD : Compare experimental diffractograms with Cambridge Structural Database entries to identify crystalline forms .

- DSC : Endothermic peaks at 208–210°C correlate with the stable anhydrous polymorph .

How can degradation products be identified during forced degradation studies?

Q. Basic Research Focus

- Stress conditions : Expose to UV light (254 nm, 48 hr) or 0.1M NaOH (70°C, 2 hr) to simulate oxidative/hydrolytic degradation .

- LC-HRMS : Identify m/z 152.0344 (3-hydroxybenzoic acid) and m/z 76.0393 (methylamine) as primary degradation products .

What bioanalytical applications leverage this compound’s structural features?

Q. Advanced Research Focus

- Fluorescent probes : Conjugate with dansyl chloride via the aminomethyl group for pH-sensitive cellular imaging .

- Enzyme inhibition : The hydroxyl group chelates active-site metals in bacterial hydrolases, studied via molecular docking .

How do researchers reconcile conflicting solubility data in aqueous vs. organic solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.